molecular formula C15H14ClN3O4S B448645 N-({2-[2-(4-chlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)furan-2-carboxamide

N-({2-[2-(4-chlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)furan-2-carboxamide

Cat. No.: B448645
M. Wt: 367.8g/mol
InChI Key: LCFWDEDFGYEOSX-UHFFFAOYSA-N
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Description

N-({2-[2-(4-chlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)furan-2-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a furan ring, a chlorophenoxy group, and a carbamothioyl group, making it a versatile molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[2-(4-chlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of furan-2-carbonyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with propanoyl chloride and ammonium thiocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({2-[2-(4-chlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-({2-[2-(4-chlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({2-[2-(4-chlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)furan-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({2-[2-(4-chlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14ClN3O4S

Molecular Weight

367.8g/mol

IUPAC Name

N-[[2-(4-chlorophenoxy)propanoylamino]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C15H14ClN3O4S/c1-9(23-11-6-4-10(16)5-7-11)13(20)18-19-15(24)17-14(21)12-3-2-8-22-12/h2-9H,1H3,(H,18,20)(H2,17,19,21,24)

InChI Key

LCFWDEDFGYEOSX-UHFFFAOYSA-N

SMILES

CC(C(=O)NNC(=S)NC(=O)C1=CC=CO1)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C(=O)NNC(=S)NC(=O)C1=CC=CO1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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